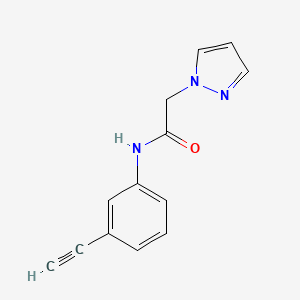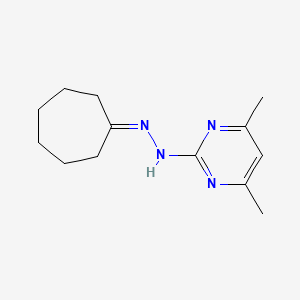
2-(2-methylindol-1-yl)-N-(1-methylpyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylindol-1-yl)-N-(1-methylpyrazol-4-yl)acetamide, commonly known as MIPA, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects certain biochemical and physiological processes. In
Mecanismo De Acción
The mechanism of action of MIPA involves its ability to inhibit the activity of certain enzymes. Specifically, MIPA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting the activity of HDACs, MIPA can affect the expression of genes that are involved in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MIPA are related to its mechanism of action. By inhibiting the activity of HDACs, MIPA can affect the expression of genes that are involved in cell growth, differentiation, and apoptosis. Additionally, MIPA has been found to affect the expression of genes that are involved in inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MIPA in lab experiments is its specificity for HDACs. This specificity allows researchers to study the effects of HDAC inhibition on various physiological processes. Additionally, MIPA has been found to have low toxicity in vitro and in vivo, which makes it a promising candidate for further study.
One limitation of using MIPA in lab experiments is its limited solubility in water. This can make it difficult to administer MIPA to cells or animals in a controlled manner. Additionally, the effects of MIPA on physiological processes may be complex and difficult to interpret, which can make it challenging to draw clear conclusions from experiments.
Direcciones Futuras
There are several future directions for research on MIPA. One direction is to further investigate its potential as a therapeutic agent in the treatment of cancer and neurodegenerative diseases. Additionally, researchers can study the effects of MIPA on other physiological processes, such as metabolism and immune function. Finally, researchers can explore the use of MIPA in combination with other drugs or therapies to enhance its efficacy.
Métodos De Síntesis
The synthesis of MIPA has been achieved using various methods. One such method involves the reaction of 2-methylindole with 1-methyl-4-pyrazolecarboxylic acid, followed by the addition of acetic anhydride and triethylamine. This reaction results in the formation of MIPA as a white solid with a melting point of 160-162°C.
Aplicaciones Científicas De Investigación
MIPA has been studied for its potential applications in scientific research. One such application is in the study of cancer. MIPA has been found to inhibit the growth of cancer cells in vitro, and has shown promising results in animal models of cancer. Additionally, MIPA has been studied for its potential use as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-(2-methylindol-1-yl)-N-(1-methylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-11-7-12-5-3-4-6-14(12)19(11)10-15(20)17-13-8-16-18(2)9-13/h3-9H,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIKHNVONDUMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)NC3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylindol-1-yl)-N-(1-methylpyrazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{[(5-bromothiophen-2-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B7539585.png)


![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7539626.png)


![3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7539651.png)
![N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B7539663.png)





